molecular formula C15H22N2O3S B2777747 1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE CAS No. 68209-01-8

1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE

Cat. No.: B2777747
CAS No.: 68209-01-8
M. Wt: 310.41
InChI Key: VOQJIRJRSSDKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a methanethione group attached to a trimethoxyphenyl ring. Its chemical formula is C13H20N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE typically involves the reaction of 4-methylpiperazine with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methylene group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylene derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanol: Similar structure but with a methanol group instead of methanethione.

    (4-Methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methane: Similar structure but with a methylene group instead of methanethione.

Uniqueness

1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE is unique due to the presence of the methanethione group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16-5-7-17(8-6-16)15(21)11-9-12(18-2)14(20-4)13(10-11)19-3/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQJIRJRSSDKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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